molecular formula C12H22N2O2 B12991317 (4As,7ar)-tert-butyl octahydro-1h-pyrrolo[3,4-b]pyridine-1-carboxylate

(4As,7ar)-tert-butyl octahydro-1h-pyrrolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B12991317
M. Wt: 226.32 g/mol
InChI Key: LGEWGFOMLJQHLL-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable carboxylating agent, followed by tert-butyl protection . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

tert-Butyl (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1

InChI Key

LGEWGFOMLJQHLL-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]2[C@@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.